molecular formula C12H10CuO2P B1593256 Copper (I) diphenylphosphinate CAS No. 1011257-42-3

Copper (I) diphenylphosphinate

Cat. No.: B1593256
CAS No.: 1011257-42-3
M. Wt: 280.73 g/mol
InChI Key: SVIKVYNAINDOJS-UHFFFAOYSA-M
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Description

Copper(I) diphenylphosphinate (CuDPP, [Ph₂PO₂]⁻Cu⁺) is a copper(I) salt of diphenylphosphinic acid, widely utilized in coordination chemistry and organic synthesis. Its structure comprises a Cu⁺ ion coordinated to the oxygen atoms of the diphenylphosphinate ligand, forming a stable complex with a pseudo-tetrahedral geometry . CuDPP is particularly noted for its role as a co-catalyst in palladium-mediated cross-coupling reactions, where it facilitates desulfitative coupling of thioesters with organostannanes or boronic acids under mild, pH-neutral conditions . This compound exhibits superior catalytic efficiency compared to other copper(I) salts, such as copper(I) thiophenecarboxylate (CuTC), due to its enhanced solubility in polar aprotic solvents like DMF and THF . Applications span the synthesis of α-amino ketones, heterocycles, and fluorinated compounds, with yields often exceeding 70% .

Preparation Methods

Copper-Catalyzed Diphenylation of P(O)-OH Bonds Using Diaryliodonium Salts

A recent advanced synthetic approach involves copper-catalyzed cross-coupling reactions of diphenylphosphinic acid with cyclic diaryliodonium salts to form diphenylphosphinate complexes.

Key Features:

Optimization Findings:

Entry Catalyst Temperature (°C) Base Solvent Yield (%)
1 Cu(OTf)2 80 K3PO4 Toluene 81
2 CuCl2 80 K3PO4 Toluene 84
3 Cu powder 80 K3PO4 Toluene 80
4 Cu(OAc)2 80 K3PO4 Toluene Data N/A
5 CuI 80 K3PO4 Toluene 89
6 CuI 80 Et3N THF 92
7 CuI 60 Et3N THF 86

Data adapted from optimization studies in copper-catalyzed diphenylation of P(O)-OH bonds.

Mechanistic Insights:

  • The copper catalyst facilitates the transfer of diphenylphosphinate groups to the aryl moiety.
  • Triethylamine enhances reaction efficiency by avoiding formation of inhibitory inorganic salts.
  • The reaction proceeds under mild conditions with good chemoselectivity and broad substrate scope.

Solvothermal Synthesis of Metal Diphenylphosphinate Complexes

A solvothermal method has been reported for the synthesis of metal diphenylphosphinate complexes including copper(I) diphenylphosphinate:

Method Summary:

  • Metal salts (e.g., copper salts) and diphenylphosphinic acid are combined in a suitable solvent (often a high-boiling polar solvent).
  • The mixture is sealed in an autoclave and heated at elevated temperatures (e.g., 120–180 °C) for several hours to days.
  • This method can yield crystalline copper(I) diphenylphosphinate suitable for structural characterization.

Advantages:

  • Produces well-defined crystalline materials.
  • Enables formation of metal-organic frameworks or coordination polymers.
  • Allows control over morphology and particle size.

Limitations:

  • Requires specialized equipment (autoclave).
  • Longer reaction times.
  • Less suitable for large-scale synthesis.

Industrial Scale Preparation Considerations

Industrial production of copper(I) diphenylphosphinate generally follows the direct synthesis route with modifications for scale:

  • Use of copper(I) salts with high purity.
  • Controlled addition of diphenylphosphinic acid and base under inert atmosphere.
  • Optimization of solvent, temperature, and reaction time to maximize yield and purity.
  • Purification by recrystallization or filtration to remove impurities.
  • Quality control to ensure stability and performance in catalytic or biochemical applications.

Summary Table of Preparation Methods

Method Copper Source Ligand Source Base Solvent Conditions Notes
Direct synthesis CuCl (CuI salt) Diphenylphosphinic acid Triethylamine DCM, THF RT to 80 °C, inert atm. Most common, simple, requires inert atm.
Copper-catalyzed diphenylation CuI, Cu(OTf)2, others Diphenylphosphinic acid Et3N THF, Toluene 60–80 °C, 3–12 h High yield, mild conditions, catalytic
Solvothermal synthesis Copper salts Diphenylphosphinic acid None or base Polar solvents 120–180 °C, sealed vessel Produces crystalline products
Industrial scale synthesis CuI, CuCl Diphenylphosphinic acid Triethylamine Organic solvents Controlled temp, inert atm Large scale, quality control essential

Research Findings and Notes

  • Triethylamine is preferred over inorganic bases because inorganic salts formed can inhibit complex formation.
  • Copper(I) iodide is an effective catalyst for diphenylation reactions, providing yields up to 92% under optimized conditions.
  • Solvothermal methods allow for the formation of structurally distinct copper(I) diphenylphosphinate complexes, useful for materials chemistry applications.
  • Maintaining copper in the +1 oxidation state is critical; exposure to air or moisture can oxidize copper(I) to copper(II), altering the product.
  • Reaction stoichiometry, temperature, and time are key parameters influencing yield and purity.

Scientific Research Applications

Copper (I) diphenylphosphinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Copper (I) diphenylphosphinate involves its ability to coordinate with various ligands and participate in redox reactions. It acts as a catalyst by facilitating the transfer of electrons between reactants, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and ligands used .

Comparison with Similar Compounds

Copper(I) Thiophenecarboxylate (CuTC)

CuTC ([C₅H₃SCOO]⁻Cu⁺) shares structural similarities with CuDPP but differs in ligand electronics. While CuDPP’s diphenylphosphinate ligand provides stronger σ-donor and weaker π-acceptor properties, CuTC’s thiophene-carboxylate group offers moderate electron-withdrawing effects. This distinction impacts reactivity: CuDPP outperforms CuTC in cross-coupling reactions, achieving higher yields (e.g., 78% vs. 65% for fluorinated ketones) due to better stabilization of reactive intermediates .

Table 1: Catalytic Performance of CuDPP vs. CuTC

Reaction Type CuDPP Yield CuTC Yield Reference
Thioester-Stannane Coupling 78% 65%
Fluorinated Ketone Synthesis 72% 58%

Copper(I) Iodide-Bis(Diphenylphosphino)alkane Complexes

Copper(I) iodide complexes with bis(diphenylphosphino)alkane ligands (e.g., Ph₂P(CH₂)ₙPPh₂) form coordination polymers (CPs) or discrete clusters, contrasting with CuDPP’s monomeric structure. These complexes exhibit tunable photophysical properties, such as thermally activated delayed fluorescence (TADF), driven by ligand-induced metal-metal interactions . For example, [Cu₂I₂(Ph₂PCH₂PPh₂)] shows TADF with a lifetime of 12 μs, whereas CuDPP lacks luminescence due to its non-π-conjugated ligand system .

Table 2: Structural and Functional Differences

Property CuDPP CuI-Ph₂P(CH₂)₃PPh₂ Complex
Geometry Monomeric 1D Coordination Polymer
Luminescence None TADF (λₑₘ = 520 nm)
Application Organic Synthesis Optoelectronics
Reference

Silver(I) Diphenylphosphinate

Silver(I) diphenylphosphinate ([Ag(Ph₂PO₂)]ₙ) forms coordination polymers with Ag⁺ centers in 3- or 4-coordinate geometries, unlike CuDPP’s 2-coordinate linear Cu⁺ centers. The Ag complex exhibits catalytic phosphatase-like activity, whereas CuDPP is redox-active in cross-couplings . The softer Lewis acidity of Ag⁺ also reduces its efficacy in desulfitative reactions compared to CuDPP .

Tetrabutylammonium Diphenylphosphinate

This ionic salt ([NBu₄][Ph₂PO₂]) serves as a precursor for phosphinate ligands in click chemistry. Unlike CuDPP, it lacks catalytic activity but enables modular synthesis of triazole-phosphinate hybrids via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, prop-2-ynyl diphenylphosphinate reacts with benzyl azide to form triazole-phosphinates in 88% yield .

Biological Activity

Copper (I) diphenylphosphinate (Cu(I)DP) is an organometallic compound that has garnered attention for its unique biological activities, particularly in the realms of catalysis and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacological profiles, and relevant case studies.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C18H16CuO2P
  • Molecular Weight: 335.85 g/mol
  • Solubility: Soluble in organic solvents such as dimethylformamide and dichloromethane.

Cu(I)DP is synthesized through the reaction of copper(I) chloride with diphenylphosphinic acid in the presence of a base like triethylamine. This compound serves as a catalyst in various organic reactions, including Suzuki and Sonogashira coupling reactions, highlighting its significance in synthetic chemistry .

Target Interactions

Cu(I)DP interacts with biological targets by binding to lipoylated components of the tricarboxylic acid (TCA) cycle. This interaction disrupts normal cellular metabolism, leading to significant biochemical effects:

  • Aggregation of Lipoylated Proteins: Cu(I)DP induces the aggregation of essential proteins involved in energy metabolism.
  • Loss of Iron-Sulfur Cluster Proteins: This results in impaired mitochondrial function and increased oxidative stress.
  • Induction of Proteotoxic Stress: The compound can trigger cellular stress responses, ultimately leading to cell death .

Pharmacological Profile

Copper is an essential trace element involved in numerous physiological processes. Cu(I)DP exhibits several pharmacological properties:

  • Antitumor Activity: Copper complexes, including Cu(I)DP, have shown potential in inhibiting tumor growth through mechanisms involving reactive oxygen species (ROS) generation .
  • Antimicrobial Effects: Studies suggest that copper compounds possess inherent antimicrobial properties, making them candidates for infection control .
  • Enzyme Mimicry: Cu(I)DP can mimic enzyme activity, enhancing its potential as a therapeutic agent .

Antitumor Activity

A study demonstrated that Cu(I)DP complexes exhibited significant cytotoxicity against melanoma and colon cancer cell lines. The half-inhibitory concentration (IC50) was around 3 μM, indicating potent antitumor effects without notable toxicity during in vivo studies .

Biochemical Applications

Research has highlighted the role of Cu(I)DP in facilitating organic synthesis reactions. For instance, it has been utilized as a catalyst for the diphenylation of P(O)-OH bonds, yielding valuable intermediates for pharmaceuticals and bioactive compounds .

Comparative Analysis

The following table summarizes the biological activity and characteristics of Cu(I)DP compared to other copper compounds:

CompoundBiological ActivityKey Features
This compound Antitumor, antimicrobialCatalytic efficiency in organic synthesis
Copper (II) complexes Antioxidant, enzyme-like activityHigher systemic toxicity
Copper (I) chloride Limited biological activityCommonly used in catalysis

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Cu(I)DP participates in redox reactions due to the variable oxidation states of copper. Key pathways include:

Oxidation

  • Reagents : O₂, H₂O₂, or organic peroxides.

  • Products : Copper(II) diphenylphosphinate or higher oxidation state complexes.

  • Mechanism : Oxidation of Cu(I) to Cu(II) occurs via electron transfer, forming reactive intermediates that stabilize through ligand coordination .

Reduction

  • Reagents : NaBH₄, LiAlH₄.

  • Products : Elemental copper (Cu⁰) or Cu(I) complexes with modified ligands.

  • Mechanism : Reduction pathways often involve ligand dissociation, followed by electron transfer to the copper center .

Table 1: Redox Reactions of Cu(I)DP

Reaction TypeReagentsConditionsMajor ProductSource
OxidationH₂O₂80°C, DMFCu(II) diphenylphosphinate
ReductionNaBH₄RT, THFCu⁰ nanoparticles

Substitution Reactions

The diphenylphosphinate ligand in Cu(I)DP is readily replaced by stronger-field ligands, enabling structural diversification:

  • Common Ligands : Phosphines (e.g., dppf), amines, halides.

  • Conditions : Conducted in dichloromethane or THF under inert atmospheres .

  • Example :

    Cu I DP 2 Ph2P CH2 5PPh2Cu2I2(Ph2P CH2 5PPh2)2+byproducts\text{Cu I DP 2 Ph}_2\text{P CH}_2\text{ }_5\text{PPh}_2\rightarrow \text{Cu}_2\text{I}_2(\text{Ph}_2\text{P CH}_2\text{ }_5\text{PPh}_2)_2+\text{byproducts}

    This yields luminescent Cu(I) complexes with thermally activated delayed fluorescence (TADF) .

Table 2: Ligand Substitution Examples

Entering LigandProduct StructureApplicationSource
dppf (bis-diphenylphosphinoferrocene)Cu(I)(dppf) complexesCatalysis, photophysics
I⁻CuI aggregatesCoordination polymers

Coupling Reactions

Cu(I)DP catalyzes cross-coupling reactions, particularly in organic synthesis:

Key Reaction: Diphenylation of P(O)–OH Bonds

  • Substrates : Cyclic diaryliodonium salts + phosphinic acids.

  • Conditions : Cu(I)DP (10 mol%), Et₃N, toluene, 80°C .

  • Mechanism : Oxidative addition of iodonium salts to Cu(I), followed by ligand exchange and reductive elimination (see Scheme 1) .

Scheme 1: Proposed Catalytic Cycle for Diphenylation

  • Oxidative addition of iodonium salt to Cu(I).

  • Ligand exchange with phosphinic acid.

  • Reductive elimination to form biaryl phosphonate.

Coordination-Driven Aggregation

Cu(I)DP forms polynuclear aggregates depending on stoichiometry and ligand chain length:

  • Stoichiometric Trends :

    • 1:1 Cu:I ratio : Forms rhomboid Cu₂I₂ cores .

    • 2:3 Cu:I ratio : Yields cubane-shaped Cu₄I₄ clusters .

Table 3: Structural Diversity in Cu(I)DP Aggregates

Stoichiometry (Cu:I)Aggregate StructureLigand Chain Length (m)Photophysical PropertySource
1:1Rhomboid Cu₂I₂m = 6TADF
2:3Cubane Cu₄I₄m = 8N/A

Stability and Degradation

  • Thermal Stability : Stable under inert atmospheres up to 300°C .

  • Hydrolytic Sensitivity : Reacts with moisture to form phosphinic acid and copper oxides .

Q & A

Basic Research Questions

Q. How is copper(I) diphenylphosphinate synthesized, and what characterization methods ensure its purity and structural integrity?

Copper(I) diphenylphosphinate is typically synthesized via ligand exchange or precipitation reactions. For example, in the synthesis of covalent organic frameworks (COFs), it is prepared by reacting copper salts with diphenylphosphinate ligands in solvents like chloroform/acetonitrile mixtures . Characterization involves:

  • ¹H/¹³C/³¹P NMR spectroscopy to confirm ligand coordination and purity (e.g., δ ~194.3 ppm for carbonyl groups in thioester reactions) .
  • Elemental analysis (e.g., ICP-AES for Cu content, yielding ~3.5% in COF-500-Cu) .
  • X-ray crystallography to resolve hydrogen-bonding networks and anion charge distribution (e.g., P—O distances of 1.495–1.503 Å in ammonium diphenylphosphinate structures) .

Q. What are the primary applications of copper(I) diphenylphosphinate in organic synthesis?

It serves as:

  • A stoichiometric coupling agent in cross-coupling reactions, such as Liebeskind–Srogl reactions with O-acetylhydroxamic acids, requiring two equivalents for stannane transmetalation .
  • A catalyst in click chemistry for synthesizing triazolylmethyl diphenylphosphinate derivatives (63–91% yields under optimized conditions: 60°C, 3 mol% CuSO₄·5H₂O, 5 mol% sodium ascorbate) .

Advanced Research Questions

Q. How do counterion size and reaction conditions influence the structural properties of copper(I) diphenylphosphinate-based materials?

  • Counterion effects : Larger anions like diphenylphosphinate (PO₂Ph₂⁻) versus BF₄⁻ reduce framework self-interpenetration in COFs, enhancing elasticity (10× increase in demetalated COFs) .
  • Solvent and temperature : Reactions in DMF at 80°C for 24 hours optimize yields (71–78%) in thioester cross-linking for 2-aminoazole synthesis .

Q. What mechanistic insights explain the role of copper(I) diphenylphosphinate in promoting oxidative addition and transmetalation?

  • Oxidative addition : Copper(I) facilitates the formation of bridging amido-dimers with O-acetylhydroxamic acids, which are less reactive toward transmetalation, necessitating stoichiometric Cu(I) .
  • Ligand stability : Diphenylphosphinate’s bulky aryl groups stabilize copper centers, preventing aggregation and enabling selective catalysis in multi-component reactions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of copper(I) diphenylphosphinate across different reaction systems?

  • Systematic optimization : Vary parameters like solvent polarity (e.g., DMF vs. THF), temperature (80–180°C), and ligand-to-metal ratios .
  • Comparative studies : Use kinetic profiling (e.g., HRMS/EI for intermediate tracking) to identify rate-limiting steps in coupling versus cycloaddition reactions .

Q. Methodological Guidance

Q. What frameworks (e.g., FINER, PICOT) are suitable for designing rigorous studies on copper(I) diphenylphosphinate?

  • PICOT :

  • Population : Reaction systems (e.g., cross-coupling, COF synthesis).
  • Intervention : Varying Cu(I) loading, solvent, or counterion.
  • Comparison : Catalytic vs. stoichiometric regimes.
  • Outcome : Yield, selectivity, material elasticity.
  • Time : Reaction duration (e.g., 24–72 hours for COF crystallization) .
    • FINER : Ensure feasibility (e.g., accessible ligands), novelty (e.g., unexplored anion effects), and relevance (e.g., applications in drug discovery or materials science) .

Properties

IUPAC Name

copper(1+);diphenylphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11O2P.Cu/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIKVYNAINDOJS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10CuO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648501
Record name Copper(1+) diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011257-42-3
Record name Copper(1+) diphenylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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